1-(5-Bromothiophene-3-carbonyl)pyrrolidine 1-(5-Bromothiophene-3-carbonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13006894
InChI: InChI=1S/C9H10BrNOS/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
SMILES: C1CCN(C1)C(=O)C2=CSC(=C2)Br
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol

1-(5-Bromothiophene-3-carbonyl)pyrrolidine

CAS No.:

Cat. No.: VC13006894

Molecular Formula: C9H10BrNOS

Molecular Weight: 260.15 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromothiophene-3-carbonyl)pyrrolidine -

Specification

Molecular Formula C9H10BrNOS
Molecular Weight 260.15 g/mol
IUPAC Name (5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C9H10BrNOS/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
Standard InChI Key CGHAQJIJQSOZAE-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CSC(=C2)Br
Canonical SMILES C1CCN(C1)C(=O)C2=CSC(=C2)Br

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, (5-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone, underscores its structural components: a 5-bromothiophene ring substituted at the 3-position with a carbonyl group connected to pyrrolidine. Key physicochemical properties include:

PropertyValueSource
Molecular Weight260.15 g/mol
Molecular FormulaC9H10BrNOS\text{C}_9\text{H}_{10}\text{BrNOS}
Boiling PointNot reported
Melting PointNot reported
SMILESC1CCN(C1)C(=O)C2=CSC(=C2)Br
InChI KeyCGHAQJIJQSOZAE-UHFFFAOYSA-N

The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura, which are critical for derivatization . The carbonyl group bridges the thiophene and pyrrolidine moieties, creating a planar region that may facilitate interactions with biological targets .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine typically involves coupling 5-bromothiophene-3-carboxylic acid with pyrrolidine. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are often employed to activate the carboxylic acid for amide bond formation. A simplified reaction scheme is:

5-Bromothiophene-3-carboxylic acid+PyrrolidineDCC1-(5-Bromothiophene-3-carbonyl)pyrrolidine+Byproducts\text{5-Bromothiophene-3-carboxylic acid} + \text{Pyrrolidine} \xrightarrow{\text{DCC}} \text{1-(5-Bromothiophene-3-carbonyl)pyrrolidine} + \text{Byproducts}

This method yields moderate to high purity products, though optimization of solvent systems (e.g., dichloromethane or tetrahydrofuran) and stoichiometry is required to minimize side reactions.

Pharmacological Applications and Research Findings

Enzyme Inhibition

A seminal study identified a derivative of 1-(5-Bromothiophene-3-carbonyl)pyrrolidine as a potent inhibitor of branched-chain amino acid transaminase (BCATm), an enzyme linked to obesity. The compound (R)(R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-NN-methyl-2′-(methylsulfonamido)-[1,1′-biphenyl]-4-carboxamide exhibited an IC50_{50} of 2.0 μM against BCATm . X-ray crystallography revealed that the bromothiophene moiety occupies a hydrophobic pocket near the pyridoxal phosphate (PLP) cofactor, while the pyrrolidine group stabilizes the binding through van der Waals interactions .

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